molecular formula C12H11N7 B13873371 N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine

N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine

Cat. No.: B13873371
M. Wt: 253.26 g/mol
InChI Key: RKCQWCZKABBJNV-UHFFFAOYSA-N
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Description

N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a benzyl halide and a tetrazole precursor. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(2H-tetrazol-2-yl)pyrimidin-2-amine
  • N-benzyl-5-(2H-tetrazol-4-yl)pyrimidin-2-amine
  • N-benzyl-5-(2H-tetrazol-3-yl)pyrimidin-2-amine

Uniqueness

N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrazole moiety can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H11N7

Molecular Weight

253.26 g/mol

IUPAC Name

N-benzyl-5-(2H-tetrazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H11N7/c1-2-4-9(5-3-1)6-13-12-14-7-10(8-15-12)11-16-18-19-17-11/h1-5,7-8H,6H2,(H,13,14,15)(H,16,17,18,19)

InChI Key

RKCQWCZKABBJNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C3=NNN=N3

Origin of Product

United States

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